molecular formula C4HClF6O B3041829 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride CAS No. 382-19-4

3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride

Cat. No.: B3041829
CAS No.: 382-19-4
M. Wt: 214.49 g/mol
InChI Key: AZKSSGUJWJNPPY-UHFFFAOYSA-N
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Description

It is characterized by two trifluoromethyl (-CF₃) groups attached to adjacent carbons in the propionyl chloride backbone. This structure imparts significant electron-withdrawing effects, enhancing its reactivity in nucleophilic acyl substitution reactions, such as esterifications and amide formations. The compound is listed under CAS RN 886496-83-9 (related to 3-Chloro-5-(trifluoromethyl)benzoyl chloride in , but exact CAS for the target compound is unspecified in the evidence).

Properties

IUPAC Name

3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF6O/c5-2(12)1(3(6,7)8)4(9,10)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKSSGUJWJNPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride can be synthesized through the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with thionyl chloride, methanesulfonyl chloride, or ethyl chlorosulfate . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl chloride often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

    Thionyl Chloride: Used for chlorination reactions.

    Methanesulfonyl Chloride: Used for sulfonation reactions.

    Ethyl Chlorosulfate: Used for alkylation reactions.

Major Products Formed:

Scientific Research Applications

3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl chloride involves its high reactivity due to the presence of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various substituted products. The compound can also undergo dimerization under the action of bases such as triethylamine . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Molecular Formula Key Substituents
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride C₄HClF₆O Two -CF₃ groups on adjacent carbons
3,3,3-Trifluoropropionyl chloride C₃H₂ClF₃O Single -CF₃ group on terminal carbon
α-Methoxy-α-trifluoromethylphenylacetyl chloride C₁₀H₈ClF₃O₂ -CF₃, methoxy (-OCH₃), and phenyl
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃Cl₂F₃O Aromatic ring with -Cl and -CF₃
  • 3,3,3-Trifluoropropionyl Chloride : Lacks the second -CF₃ group, resulting in lower molecular weight (146.49 g/mol) and reduced electron withdrawal .
  • Aromatic Derivatives : Compounds like α-Methoxy-α-trifluoromethylphenylacetyl chloride () and 3-Chloro-5-(trifluoromethyl)benzoyl chloride () exhibit resonance stabilization from aromatic rings, altering reactivity in electrophilic substitutions .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Boiling Point (°C) Density (g/mL) Molecular Weight (g/mol)
Trifluoromethanesulfonyl chloride 29–32 1.583 168.52
Propionyl chloride 80 1.065 92.52
3-Chloropropionyl chloride Not reported Not reported 126.97
3,3,3-Trifluoropropionyl chloride Not reported Not reported 146.49
  • Target Compound: Data gaps exist for boiling point and density, but its high fluorine content likely elevates boiling point relative to non-fluorinated analogs (e.g., propionyl chloride at 80°C) .
  • Trifluoromethanesulfonyl Chloride : A sulfonyl chloride with lower boiling point (29–32°C) due to smaller molecular size and lack of acyl group .

Table 3: Hazard Profiles

Compound Name Corrosivity Flammability Key Hazards
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride High High Skin/eye irritation, hydrolysis releases HCl
Propionyl chloride High High Severe burns, respiratory irritation
3-Chloropropionyl chloride High Moderate Toxic upon inhalation
  • All acyl chlorides require stringent handling (gloves, ventilation) due to corrosivity and HCl release upon hydrolysis. The target compound’s hazards align with industry standards for fluorinated acyl chlorides .

Biological Activity

3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride is a fluorinated organic compound characterized by its unique trifluoromethyl groups. These groups significantly influence the compound's chemical behavior and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicine and agriculture, and relevant research findings.

  • Chemical Formula : C4HClF6O
  • Molecular Weight : 214.49 g/mol
  • Physical Properties :
    • Density: Approximately 1.574 g/cm³
    • Melting Point: 54-55 °C
    • Boiling Point: 51-55 °C
    • Solubility: Slightly soluble in organic solvents such as chloroform and hexane

The presence of the acyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance binding affinity and selectivity, leading to effective modulation of biological pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : Interaction with receptors can alter signal transduction pathways, affecting gene expression and cellular responses.

Medicinal Applications

Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties. The unique structure of 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride may enhance metabolic stability and bioavailability in drug development. Its potential applications include:

  • Drug Discovery : Used as a building block for synthesizing bioactive molecules with therapeutic potential.
  • Anticancer Research : Investigated for its ability to inhibit cancer cell proliferation through enzyme modulation.

Agricultural Applications

The compound serves as an intermediate in the synthesis of agricultural chemicals. Its properties may contribute to the development of more effective pesticides or herbicides.

Research Findings and Case Studies

A review of relevant literature highlights several studies focusing on the biological activity of fluorinated compounds similar to 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride:

  • Study on Fluorinated Compounds :
    • Findings : Fluorinated compounds often demonstrate enhanced stability and activity against various biological targets.
    • Implications : The incorporation of trifluoromethyl groups can significantly improve the efficacy of therapeutic agents .
  • Synthesis and Biological Evaluation :
    • A study evaluated the synthesis of derivatives from 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride and their biological activities.
    • Results : Several derivatives showed promising results in inhibiting specific enzymes linked to cancer progression .

Comparative Analysis with Similar Compounds

A comparison with other fluorinated compounds reveals distinct advantages for 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride:

Compound NameKey FeatureBiological Activity
3,3,3-Trifluoro-N-phenylpropanamideEnhanced lipophilicityImproved drug delivery
3-Fluorophenyl-N-(2-trifluoromethyl)propanamideSelective enzyme inhibitionTargeted therapy
3,3-Dichloro-2-(trifluoromethyl)propionic acidBroader spectrum of activityMultiple therapeutic applications

Q & A

Q. What strategies improve regioselectivity in its reactions with polyfunctional nucleophiles?

  • Methodology : Use directing groups (e.g., boronic esters) or Lewis acids (e.g., BF₃·OEt₂) to bias nucleophilic attack. For example, BF₃ coordination to carbonyl oxygen enhances electrophilicity at specific positions, enabling selective amidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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